REACTION_CXSMILES
|
Cl.[Ti:2](Cl)(Cl)(Cl)Cl.[P:7]([O-:11])([O-:10])([OH:9])=[O:8].[NH4+].[NH4+]>O>[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:2].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:2].[Ti+4:2] |f:2.3.4,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature
|
Type
|
ADDITION
|
Details
|
was gradually added dropwise to the mixture with thorough stirring
|
Type
|
WAIT
|
Details
|
to stand at 70° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by filtration
|
Type
|
WASH
|
Details
|
washed with water by means of a centrifugal separator until there
|
Type
|
CUSTOM
|
Details
|
It was dried at 120° C.
|
Type
|
WAIT
|
Details
|
calcined at 550° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |